(R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid
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Overview
Description
®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of pentanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is often utilized in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the tert-butoxy group to the pentanoic acid backbone. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for the addition of reagents and control of reaction conditions. Purification steps such as crystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include the specific interactions with reagents and catalysts used in the synthesis process.
Comparison with Similar Compounds
Similar Compounds
- ®-Fmoc-4-amino-5-methoxy-pentanoic acid
- ®-Fmoc-4-amino-5-ethoxy-pentanoic acid
- ®-Fmoc-4-amino-5-isopropoxy-pentanoic acid
Uniqueness
®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is unique due to the presence of the tert-butoxy group, which provides steric hindrance and stability. This makes it particularly useful in peptide synthesis, where stability and ease of removal are crucial.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-16(12-13-22(26)27)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNATOMDTSYGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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